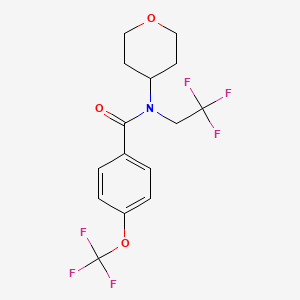
N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)-4-(TRIFLUOROMETHOXY)BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)-4-(TRIFLUOROMETHOXY)BENZAMIDE is a useful research compound. Its molecular formula is C15H15F6NO3 and its molecular weight is 371.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)-4-(TRIFLUOROMETHOXY)BENZAMIDE, also known as 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate, is a compound with significant biological activity attributed to its unique chemical structure. This article reviews its synthesis, mechanism of action, and biological effects based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C_8H_{12}F_3N_0_3 and a molecular weight of 227.18 g/mol. Its structure includes a trifluoromethyl group and an oxan ring, which are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C8H12F3NO3 |
| Molecular Weight | 227.18 g/mol |
| CAS Number | 1479373-40-4 |
Synthesis
The synthesis of this compound typically involves the reaction of 2,2,2-trifluoroethanol with oxan-4-yl isocyanate in an inert atmosphere. The reaction conditions include the use of solvents such as dichloromethane or tetrahydrofuran at controlled temperatures to ensure high yield and purity .
The biological activity of this compound is primarily due to its interaction with specific molecular targets such as enzymes or receptors. The trifluoroethyl group enhances binding affinity, while the carbamate moiety can undergo hydrolysis, releasing active components that exert desired biological effects .
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with various receptors, potentially altering physiological responses.
Biological Activity
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Activity : Studies have shown that similar compounds exhibit antimicrobial properties against various bacterial strains.
- Antitumor Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential use in oncology.
- Neuroprotective Properties : There is evidence indicating that compounds with similar structures may protect neuronal cells from oxidative stress .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of related trifluoromethyl compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
Case Study 2: Antitumor Activity
In vitro assays on human breast cancer cell lines (MCF-7) revealed that the compound induced apoptosis at concentrations ranging from 5 to 20 µM. Flow cytometry analysis confirmed increased levels of caspase activation.
特性
IUPAC Name |
N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F6NO3/c16-14(17,18)9-22(11-5-7-24-8-6-11)13(23)10-1-3-12(4-2-10)25-15(19,20)21/h1-4,11H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWHSKAOPRXNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














